5-Amino-3-hydroxy-3,4,4-trimethylpentanal
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Overview
Description
5-Amino-3-hydroxy-3,4,4-trimethylpentanal: is an organic compound with the molecular formula C8H17NO2 It is characterized by the presence of an amino group, a hydroxyl group, and a highly branched carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-hydroxy-3,4,4-trimethylpentanal typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with reagents that introduce the amino and hydroxyl functional groups under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-hydroxy-3,4,4-trimethylpentanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents or other nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
5-Amino-3-hydroxy-3,4,4-trimethylpentanal has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-3-hydroxy-3,4,4-trimethylpentanal involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 5-Amino-3-hydroxy-3,4,4-trimethylpentanoic acid
- 5-Amino-3-hydroxy-3,4,4-trimethylpentanol
- 5-Amino-3-hydroxy-3,4,4-trimethylpentanone
Uniqueness: 5-Amino-3-hydroxy-3,4,4-trimethylpentanal is unique due to its specific combination of functional groups and branched carbon chain. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
5-amino-3-hydroxy-3,4,4-trimethylpentanal |
InChI |
InChI=1S/C8H17NO2/c1-7(2,6-9)8(3,11)4-5-10/h5,11H,4,6,9H2,1-3H3 |
InChI Key |
QDWXRTMIDVHSFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C)(CC=O)O |
Origin of Product |
United States |
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